7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole
Overview
Description
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the 7th position and a trimethylsilanyl-ethoxymethyl group at the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole typically involves the bromination of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated indoles.
Reduction Reactions: The major product is 1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole.
Scientific Research Applications
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The trimethylsilanyl-ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-chloro-isoquinoline
- 7-Bromoisoquinoline
- 4-Bromoisoquinoline
Uniqueness
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole is unique due to the presence of the trimethylsilanyl-ethoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-[(7-bromoindol-1-yl)methoxy]ethyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-5-4-6-13(15)14(12)16/h4-8H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQSQSLIZKLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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